molecular formula C13H18O3 B12725484 3-Ethyl-4-propoxy-o-toluic acid CAS No. 92156-98-4

3-Ethyl-4-propoxy-o-toluic acid

Cat. No.: B12725484
CAS No.: 92156-98-4
M. Wt: 222.28 g/mol
InChI Key: ABBXDXILOYVREI-UHFFFAOYSA-N
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Description

3-Ethyl-4-propoxy-o-toluic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of an ethyl group at the third position, a propoxy group at the fourth position, and a carboxylic acid group attached to the ortho position of a toluene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-propoxy-o-toluic acid typically involves the following steps:

    Etherification: The propoxy group can be introduced at the fourth position through a Williamson ether synthesis, where the corresponding alcohol (propanol) reacts with a suitable halide derivative of the toluene ring.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to optimize yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-propoxy-o-toluic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Ethyl-4-propoxy-o-toluic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, perfumes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-propoxy-o-toluic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The aromatic ring and substituents can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    o-Toluic acid: Lacks the ethyl and propoxy groups, making it less versatile in chemical reactions.

    p-Toluic acid: Has a different substitution pattern, affecting its reactivity and applications.

    m-Toluic acid: Similar to o-toluic acid but with different positional isomerism.

Uniqueness

3-Ethyl-4-propoxy-o-toluic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

92156-98-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-ethyl-2-methyl-4-propoxybenzoic acid

InChI

InChI=1S/C13H18O3/c1-4-8-16-12-7-6-11(13(14)15)9(3)10(12)5-2/h6-7H,4-5,8H2,1-3H3,(H,14,15)

InChI Key

ABBXDXILOYVREI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C(=O)O)C)CC

Origin of Product

United States

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